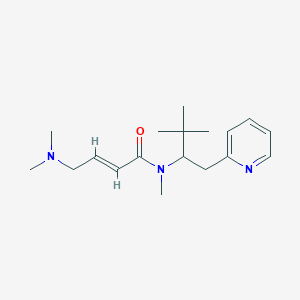

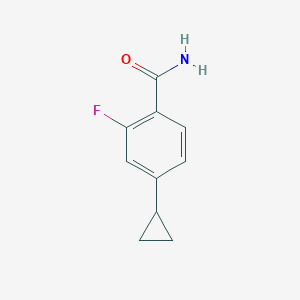

![molecular formula C14H13BClNO3 B2473444 [3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine CAS No. 1213827-99-6](/img/structure/B2473444.png)

[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine” is a chemical compound that is used for research and development . It is also known as crisaborole , a non-steroidal topical anti-inflammatory . It is a phosphodiesterase 4 inhibitor used for the treatment of mild to moderate atopic dermatitis in children and adults .

Synthesis Analysis

The synthesis of this compound involves a new one-pot synthesis employing 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (compound B) for preparing crisaborole and its pharmaceutically acceptable salts . An intermediate, 4-(3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile (compound I), is also described, which is suitable for preparing crisaborole and its salts .Molecular Structure Analysis

The molecular formula of crisaborole is C14H10BNO3 . Its structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the phosphodiesterase 4 enzyme .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of crisaborole have been described in the synthesis analysis section. The compound is synthesized using a one-pot synthesis method, which involves the use of compound B and an intermediate compound I .Physical And Chemical Properties Analysis

The average mass of crisaborole is 251.045 Da and its monoisotopic mass is 251.075378 Da . More detailed physical and chemical properties may be available in specific databases or scientific literature .Applications De Recherche Scientifique

- Application : Developing specific antibodies recognizing asialo-erythropoietin molecules could enable a confirmation test based on the asialopattern EPO .

- Potential Use : AN-3485 could find application in treating skin inflammation due to its skin-penetrating properties .

Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)

Topical Application in Skin Inflammation

Climate Change Adaptation Solutions

Mécanisme D'action

Target of Action

AN-3485 primarily targets the Toll-Like Receptors (TLRs) . TLRs play a crucial role in the innate immune system. They recognize molecules that are broadly shared by pathogens but distinguishable from host molecules, collectively referred to as pathogen-associated molecular patterns (PAMPs).

Mode of Action

AN-3485 acts as an inhibitor of TLRs . It binds to these receptors and prevents their normal function, which is to trigger an immune response upon detection of PAMPs. The IC50 values, which represent the concentration of AN-3485 required to inhibit the function of TLRs by 50%, range from 18 to 580 nM .

Biochemical Pathways

The inhibition of TLRs by AN-3485 affects the downstream signaling pathways that are normally activated upon TLR engagement. These pathways lead to the production of various cytokines and chemokines, which are key players in the inflammatory response. By inhibiting TLRs, AN-3485 can potentially modulate these inflammatory responses .

Result of Action

The primary result of AN-3485’s action is the modulation of the immune response. By inhibiting TLRs, AN-3485 can potentially reduce inflammation, which could be beneficial in conditions where excessive or chronic inflammation is detrimental .

Safety and Hazards

Propriétés

IUPAC Name |

[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BClNO3/c16-13-5-9(7-17)1-4-14(13)20-11-3-2-10-8-19-15(18)12(10)6-11/h1-6,18H,7-8,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLBFNKPCNPVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)OC3=C(C=C(C=C3)CN)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

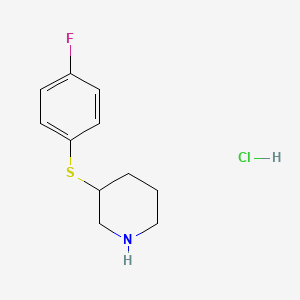

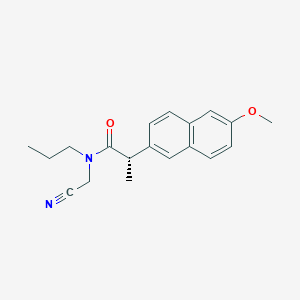

![N-cyclohexyl-2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetamide](/img/structure/B2473361.png)

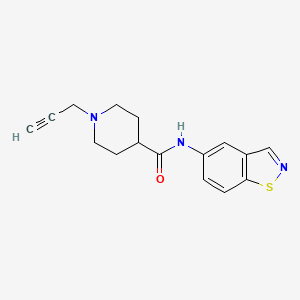

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2473368.png)

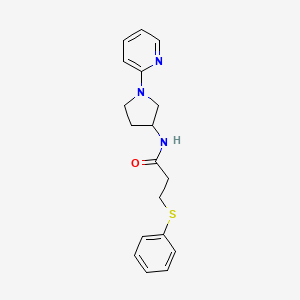

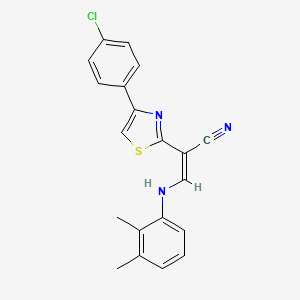

![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopropylacetamide](/img/structure/B2473375.png)

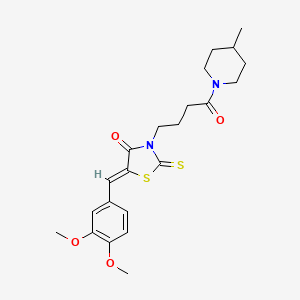

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2473377.png)

![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2473378.png)

![3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea](/img/structure/B2473384.png)